Ácido 5-cloro-1H-indol-2-borónico

Descripción general

Descripción

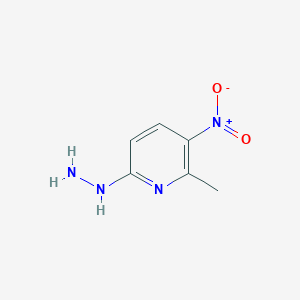

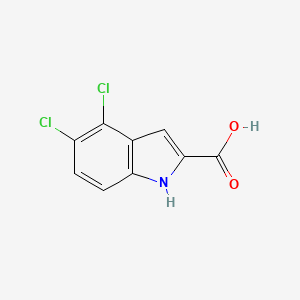

5-Chloro-1H-indole-2-boronic acid is a chemical compound with the molecular formula C8H7BClNO2 . It is a type of organoboron reagent, which are generally stable, readily prepared, and environmentally benign .

Synthesis Analysis

The synthesis of 5-Chloro-1H-indole-2-boronic acid and similar compounds often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions .Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-indole-2-boronic acid consists of a boronic acid group attached to the 2-position of a 5-chloro-1H-indole . The molecular weight of the compound is 195.411 Da .Chemical Reactions Analysis

In terms of chemical reactions, 5-Chloro-1H-indole-2-boronic acid can participate in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of organoboron reagents with various electrophilic organic groups .Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki–Miyaura

Ácido 5-cloro-1H-indol-2-borónico: es un reactivo valioso en el proceso de acoplamiento de Suzuki–Miyaura (SM). Esta reacción es fundamental para crear enlaces carbono-carbono, que son esenciales en la síntesis orgánica. El acoplamiento SM es celebrado por sus condiciones suaves y tolerancia a varios grupos funcionales, convirtiéndolo en una herramienta indispensable para los químicos .

Funcionalizaciones estereoespecíficas

El compuesto juega un papel crucial en la funcionalización estereoespecífica de ésteres borónicos secundarios y terciarios. Estas reacciones son esenciales para crear moléculas enantioméricamente enriquecidas, que tienen implicaciones significativas en el desarrollo de fármacos y otros compuestos biológicamente activos .

Inhibidores para la enfermedad artrítica

Los investigadores han utilizado el This compound en la síntesis de inhibidores de indol dirigidos a MMP-13, una enzima implicada en enfermedades artríticas. El desarrollo de estos inhibidores podría conducir a nuevos tratamientos para afecciones como la osteoartritis .

Inhibidores de la polimerización de tubulina

Este derivado del ácido borónico también está involucrado en la creación de pirimidinas sustituidas que actúan como inhibidores de la polimerización de tubulina. Estas sustancias tienen aplicaciones potenciales en la terapia del cáncer, ya que pueden interrumpir el proceso mitótico en las células cancerosas .

Síntesis de aril-hetarilfurocumarinas

El compuesto se utiliza en reacciones de acoplamiento de Suzuki para sintetizar aril-hetarilfurocumarinas. Estas moléculas son de interés debido a sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas .

Reacciones de homoacoplamiento

This compound: es un reactivo en reacciones de homoacoplamiento, que son útiles para sintetizar biarilos simétricos. Estos biarilos son motivos estructurales que se encuentran comúnmente en fármacos y materiales orgánicos .

Síntesis de hidroxiquinonas

Se utiliza en la síntesis de hidroxiquinonas mediante acoplamiento de Suzuki-Miyaura de ilidos de fenilidonio. Las hidroxiquinonas son importantes en varios campos, incluidos los productos farmacéuticos, debido a sus propiedades antioxidantes .

Inhibidores de quinasas para el tratamiento del cáncer

Por último, el compuesto es un reactivo para preparar tienopirimidinas [3,2-d] como inhibidores de la quinasa Tpl2. Estos inhibidores se están estudiando por su potencial para tratar el cáncer al dirigirse a vías de señalización específicas dentro de las células cancerosas .

Mecanismo De Acción

Target of Action

5-Chloro-1H-indole-2-boronic acid is primarily used as a reactant in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organic groups that participate in this reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction affects the biochemical pathways involved in carbon–carbon bond formation . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis . The reaction can be catalyzed by ethers, leading to the development of new borane reagents .

Result of Action

The result of the action of 5-Chloro-1H-indole-2-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of biologically active molecules, including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .

Action Environment

The action of 5-Chloro-1H-indole-2-boronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction conditions, such as temperature and solvent, can affect the reaction’s efficiency and the stability of the compound . Additionally, the presence of other substances, such as ethers, can catalyze the reaction and influence the compound’s action .

Direcciones Futuras

The future directions of research involving 5-Chloro-1H-indole-2-boronic acid and similar compounds likely involve further exploration of their use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . These compounds have potential applications in the synthesis of various biologically active molecules .

Análisis Bioquímico

Biochemical Properties

5-Chloro-1H-indole-2-boronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic molecules. One of the primary interactions involves its role as a reactant in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other organic molecules . This reaction is catalyzed by palladium complexes, which facilitate the transmetalation process, transferring the boronic acid group to the organic substrate . Additionally, 5-Chloro-1H-indole-2-boronic acid can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Cellular Effects

The effects of 5-Chloro-1H-indole-2-boronic acid on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling pathways . By inhibiting or activating these kinases, 5-Chloro-1H-indole-2-boronic acid can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-1H-indole-2-boronic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, in Suzuki-Miyaura coupling reactions, 5-Chloro-1H-indole-2-boronic acid undergoes transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds . Additionally, this compound can inhibit enzyme activity by binding to their active sites, preventing substrate access and subsequent catalytic activity. These interactions can lead to changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-1H-indole-2-boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 5-Chloro-1H-indole-2-boronic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models. For instance, prolonged exposure to this compound can lead to persistent changes in gene expression and cellular metabolism, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of 5-Chloro-1H-indole-2-boronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which further increases in dosage do not enhance the effect. These findings underscore the importance of optimizing dosage levels in preclinical studies to balance efficacy and safety.

Metabolic Pathways

5-Chloro-1H-indole-2-boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in biosynthetic and catabolic processes . For example, it can inhibit enzymes in the glycolytic pathway, leading to alterations in glucose metabolism and energy production. Additionally, 5-Chloro-1H-indole-2-boronic acid can affect the levels of metabolites, such as amino acids and nucleotides, by interacting with enzymes involved in their synthesis and degradation.

Transport and Distribution

The transport and distribution of 5-Chloro-1H-indole-2-boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, facilitating its intracellular accumulation . Once inside the cell, 5-Chloro-1H-indole-2-boronic acid can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues can vary, with higher concentrations observed in metabolically active organs, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of 5-Chloro-1H-indole-2-boronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For instance, phosphorylation or acetylation of 5-Chloro-1H-indole-2-boronic acid can direct it to the nucleus, where it can interact with transcription factors and modulate gene expression. Similarly, localization to the mitochondria can influence cellular energy metabolism and apoptotic pathways.

Propiedades

IUPAC Name |

(5-chloro-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVLNSZYFCBHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC(=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402535 | |

| Record name | 5-CHLORO-1H-INDOLE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

282528-62-5 | |

| Record name | B-(5-Chloro-1H-indol-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282528-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-CHLORO-1H-INDOLE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-imidazol-1-yl)phenyl]ethanamine](/img/structure/B1608770.png)

![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B1608772.png)

![6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1608775.png)